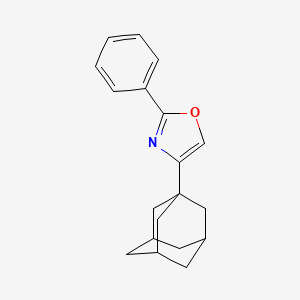
4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole is a heterocyclic compound that features an adamantane moiety attached to an oxazole ring. The adamantane structure is known for its rigidity and stability, while the oxazole ring is a five-membered ring containing both nitrogen and oxygen atoms. This unique combination of structural features imparts interesting chemical and physical properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole typically involves the reaction of adamantan-1-amine with 2-phenyl-1,3-oxazole-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the oxazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxazole ring.
Substitution: The adamantane moiety can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced oxazole rings, and substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Mecanismo De Acción
The mechanism of action of 4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes, while the oxazole ring can interact with various enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Adamantan-1-yl)-5-phenyl-1,3,4-oxadiazole
- 1-(Adamantan-1-yl)-3-phenyl-1,2,4-triazole
- 4-(Adamantan-1-yl)-2-phenyl-1,3-thiazole
Uniqueness
4-(Adamantan-1-yl)-2-phenyl-1,3-oxazole is unique due to the presence of both the adamantane moiety and the oxazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and rigidity, which are not commonly found in other similar compounds. Additionally, the oxazole ring provides a versatile platform for further chemical modifications, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H21NO |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
4-(1-adamantyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C19H21NO/c1-2-4-16(5-3-1)18-20-17(12-21-18)19-9-13-6-14(10-19)8-15(7-13)11-19/h1-5,12-15H,6-11H2 |
Clave InChI |
OYNDOZGRFYZHEO-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=COC(=N4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



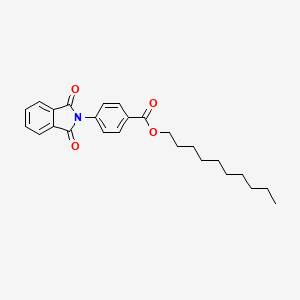

![6-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11705933.png)
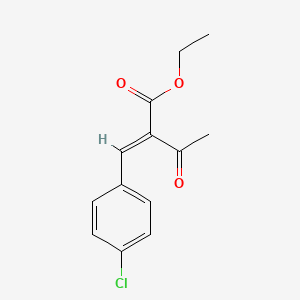
![(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11705941.png)
![Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11705944.png)
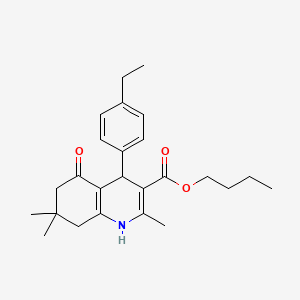
![2-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11705961.png)
![1,5-dimethyl-2-phenyl-4-{[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705965.png)

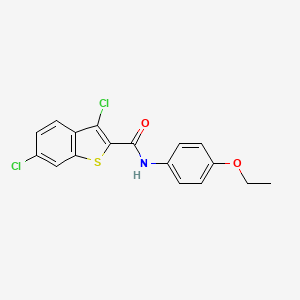
![(4E)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705973.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11705984.png)
